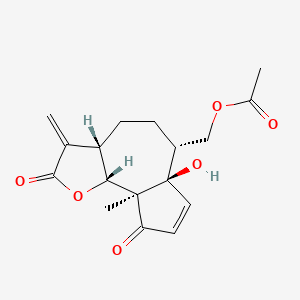
5-(3-Phenoxypropyl)-3-(3-pyridinyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-phenoxypropyl)-3-(3-pyridinyl)-1,2,4-oxadiazole is an aromatic ether.
Applications De Recherche Scientifique
Herbicidal Activity
5-(3-Phenoxypropyl)-3-(3-pyridinyl)-1,2,4-oxadiazole and its derivatives have been explored for their herbicidal properties. In particular, 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring exhibited significant herbicidal activity against various weeds without harming crops, suggesting potential agricultural applications (Tajik & Dadras, 2011).
Platelet Aggregation Inhibition
Compounds containing the 1,2,4-oxadiazole structure, similar to this compound, have been identified as novel platelet aggregation inhibitors. These compounds prevent human platelet aggregation induced by thromboxane and adenosine diphosphate, which could have therapeutic implications in cardiovascular diseases (Chern, Chen, & Kan, 2005).
Applications in Organic Light-Emitting Diodes (OLEDs)
Derivatives of 1,2,4-oxadiazole, similar in structure to this compound, have been used as electron transporters and exciton blockers in OLEDs. These derivatives, like PhOXD, displayed high efficiency and stability, suggesting their utility in electronic applications (Shih et al., 2015).
Antimicrobial and Antitubercular Properties
Some 1,2,4-oxadiazole derivatives have demonstrated antimicrobial and antitubercular activities. Compounds synthesized from isoxazole clubbed with 1,3,4-oxadiazole showed promising results against various bacteria, including E. coli, P. aeruginosa, S. aureus, and M. tuberculosis (Shingare et al., 2018).
Apoptosis Induction and Cancer Therapy
1,2,4-Oxadiazole derivatives have been identified as apoptosis inducers, with potential applications in cancer therapy. These compounds, like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, displayed selective activity against breast and colorectal cancer cell lines, offering new avenues for cancer treatment (Zhang et al., 2005).
Propriétés
Formule moléculaire |
C16H15N3O2 |
|---|---|
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
5-(3-phenoxypropyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H15N3O2/c1-2-7-14(8-3-1)20-11-5-9-15-18-16(19-21-15)13-6-4-10-17-12-13/h1-4,6-8,10,12H,5,9,11H2 |
Clé InChI |
YSCVJCOXGROLRZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCCC2=NC(=NO2)C3=CN=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)OCCCC2=NC(=NO2)C3=CN=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



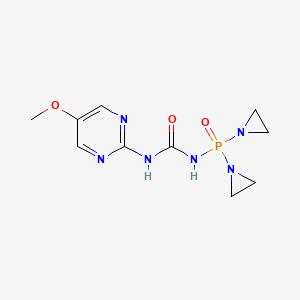


![(1S,15R)-8-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,12-tetraen-15-ol;pyridin-4-amine;hydrobromide;hydrochloride](/img/no-structure.png)
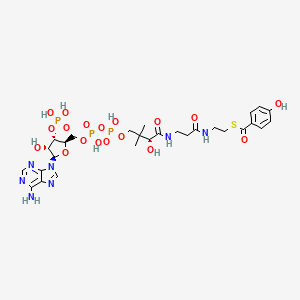
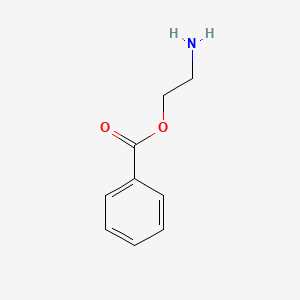
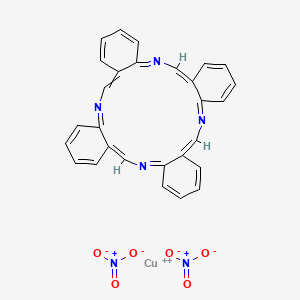

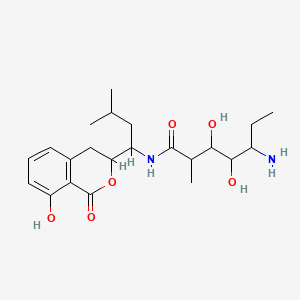
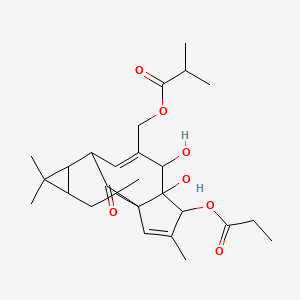
![7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1221962.png)
![7-[(1R,2R,3R)-3-Hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1221963.png)
